
By241
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
By241 is a potent inhibitor of tumor growth mainly through ROS-mediated mechanisms.
Applications De Recherche Scientifique
Anticancer Properties
Mechanism of Action
BY241 exhibits significant anticancer activity, particularly against gastric cancer cells. Research indicates that this compound induces apoptosis in MGC-803 cells through multiple pathways, including the inhibition of the mammalian target of rapamycin (mTOR) and activation of p53 signaling pathways. This compound has shown to cleave MDM2 and influence the phosphoinositide 3-kinase (PI3K)/AKT and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are critical in cell survival and proliferation .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound has a low half-maximal inhibitory concentration (IC50) against various cancer cell lines:
- MGC-803 : IC50 = 2.77 μM
- BGC-803 : IC50 = 1.18 μM
- SMMC-7721 : IC50 = 4.83 μM
These values indicate that this compound is more potent than traditional chemotherapeutic agents like 5-fluorouracil (5-FU), with a significantly lower toxicity profile towards normal human cells (IC50 > 20 μM) . In vivo experiments conducted on mice bearing MGC-803 tumors revealed that this compound effectively inhibited tumor growth without significant acute oral toxicity .
Comparative Efficacy
The table below summarizes the comparative efficacy of this compound with other chemotherapeutic agents:
Compound | Cancer Cell Line | IC50 (μM) | Toxicity Level |
---|---|---|---|
This compound | MGC-803 | 2.77 | Low (IC50 > 20 μM) |
This compound | BGC-803 | 1.18 | Low |
5-FU | Various | ~10 | Moderate |
Case Studies
Case Study 1: Gastric Cancer Treatment
A study focused on the effects of this compound on MGC-803 cells showed that treatment led to a significant increase in apoptosis rates, with late apoptotic cells accounting for up to 85.8% after 24 hours at a concentration of 10 μM. The study utilized flow cytometric analysis to quantify apoptosis, confirming the compound's effectiveness in inducing cell death in cancerous cells .
Case Study 2: Selectivity Towards Cancer Cells
Another investigation assessed the selectivity of this compound against normal liver cells (L-02) compared to various cancer cell lines. The results indicated that this compound demonstrated approximately five-fold lower toxicity towards L-02 cells compared to SMMC-7721 and ZIP77 cancer cells, reinforcing its potential as a selective anticancer agent .
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of By241?
- Methodological Answer : Experimental design must specify measurable dependent variables (e.g., solubility, thermal stability) and controlled independent variables (e.g., temperature, solvent systems). Include replicates (≥3) to assess reproducibility, and use orthogonal analytical techniques (e.g., HPLC for purity, DSC for thermal analysis). Predefine acceptance criteria for data validity (e.g., ≤5% RSD for replicate measurements) .
Key Parameters | Analytical Techniques | Acceptance Criteria |
---|---|---|
Purity | HPLC, NMR | ≥95% purity by area normalization |
Thermal Stability | DSC, TGA | Decomposition onset >150°C |
Solubility | UV-Vis spectroscopy | pH-dependent solubility profile |
Q. What are the recommended protocols for characterizing this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic (NMR, FTIR), chromatographic (HPLC), and crystallographic (XRD) methods for structural elucidation. For functional characterization, employ bioassays (e.g., enzyme inhibition assays) with positive/negative controls. Validate results against reference standards and report deviations (e.g., spectral anomalies) in supplementary materials .
Q. How can researchers validate the biological activity of this compound in preclinical models?
- Methodological Answer : Use dose-response studies (e.g., IC50/EC50 determination) with appropriate controls (vehicle, positive compound). Apply statistical rigor (e.g., ANOVA with post-hoc tests, p<0.05) and adhere to preclinical reporting guidelines (e.g., NIH standards for animal studies). Include power analysis to justify sample sizes and mitigate Type I/II errors .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct root-cause analysis to identify sources of discrepancy (e.g., batch variability, assay conditions). Use iterative hypothesis testing (e.g., knock-out models for target validation) and cross-validate findings with complementary methods (e.g., SPR for binding affinity vs. cellular assays). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies optimize the synthesis of this compound for high yield and scalability while maintaining purity?
- Methodological Answer : Employ Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst loading). Monitor intermediates via LC-MS and troubleshoot side reactions (e.g., dimerization) using quenching studies. Report critical quality attributes (CQAs) such as enantiomeric excess (≥98%) and residual solvents (ICH Q3C compliance) .
Reaction Parameter | Optimization Range | CQA |
---|---|---|
Temperature | 60–80°C | Yield ≥70% |
Catalyst Loading | 0.5–2.0 mol% | Purity ≥95% |
Q. How can computational modeling be integrated with experimental data to predict this compound’s pharmacokinetic profile?
- Methodological Answer : Combine in silico tools (e.g., molecular dynamics for binding affinity, QSAR for ADME prediction) with in vitro data (e.g., microsomal stability). Validate models using hold-out datasets and report prediction confidence intervals (e.g., 95% CI for clearance rates). Address discrepancies via sensitivity analysis .
Q. What methodologies are effective in analyzing this compound’s long-term stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use stability-indicating assays (e.g., forced degradation studies with HPLC-MS) to identify degradation products. Correlate environmental factors (e.g., light exposure) with degradation pathways .
Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?
- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data using pathway analysis tools (e.g., KEGG, Reactome). Apply machine learning (e.g., random forests) to identify biomarkers of response. Validate findings in orthogonal models (e.g., 3D organoids) .
Propriétés
Formule moléculaire |
C32H35N3O4 |
---|---|
Poids moléculaire |
525.65 |
Nom IUPAC |
(3S,4'S,6a'R,6b'S,8a'S,13a'S,13b'R)-10'-Amino-9'-cyano-6a',8a'-dimethyl-2-oxo-3',4',5',6',6a',6b',7',8',8a',13',13a',13b'-dodecahydro-1'H-spiro[indoline-3,12'-naphtho[2',1':4,5]indeno[2,1-c]pyran]-4'-yl acetate |
InChI |
InChI=1S/C32H35N3O4/c1-17(36)38-19-10-12-30(2)18(14-19)8-9-20-22(30)11-13-31(3)24(20)15-25-27(31)21(16-33)28(34)39-32(25)23-6-4-5-7-26(23)35-29(32)37/h4-8,19-20,22,24H,9-15,34H2,1-3H3,(H,35,37)/t19-,20+,22-,24-,30-,31-,32+/m0/s1 |
Clé InChI |
OMBHFVJRCSLUHJ-ICEDAUCJSA-N |
SMILES |
CC(O[C@@H](CC[C@@]12C)CC1=CC[C@@]([C@]2([H])CC[C@@]34C)([H])[C@]3([H])CC5=C4C(C#N)=C(N)O[C@]65C(NC7=C6C=CC=C7)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
By-241; By 241; By241 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.